![molecular formula C14H12N4O4 B5772705 N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide, commonly known as NIPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NIPAB is a pyridinecarboximidamide derivative that has been synthesized using various methods.
科学的研究の応用
NIPAB has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. NIPAB has also been studied for its potential use as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. Additionally, NIPAB has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells.
作用機序
The mechanism of action of NIPAB is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. NIPAB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea.
Biochemical and Physiological Effects:
NIPAB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. NIPAB has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, NIPAB has been shown to inhibit the activity of acetylcholinesterase and urease.
実験室実験の利点と制限
NIPAB has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of scientific research. However, there are also limitations to the use of NIPAB in lab experiments. For example, NIPAB is a relatively new compound, and its properties and applications are still being studied. Additionally, the mechanism of action of NIPAB is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of NIPAB. One potential direction is the development of new antimicrobial agents based on the structure of NIPAB. Another potential direction is the further study of the mechanism of action of NIPAB, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential applications of NIPAB as a fluorescent probe for the detection of various analytes, including metal ions and amino acids, should be further explored.
合成法
NIPAB has been synthesized using various methods, including the reaction of 4-aminopyridine with 2-nitrobenzoyl chloride in the presence of triethylamine, followed by the reaction with N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 4-pyridinecarboximidamide with 2-(2-nitrophenyl) acetyl chloride in the presence of triethylamine. Both methods have been found to be effective in synthesizing NIPAB with high yield and purity.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-14(10-5-7-16-8-6-10)17-22-13(19)9-11-3-1-2-4-12(11)18(20)21/h1-8H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNLTMWHJQZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
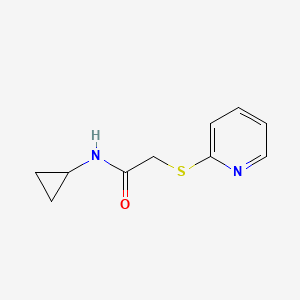

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
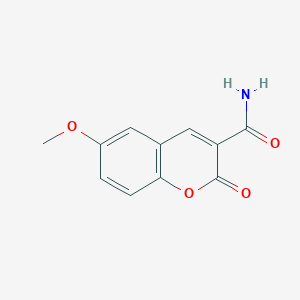
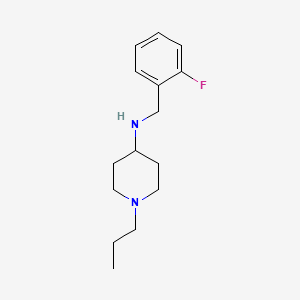

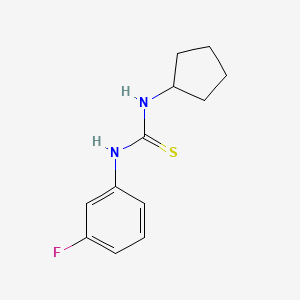
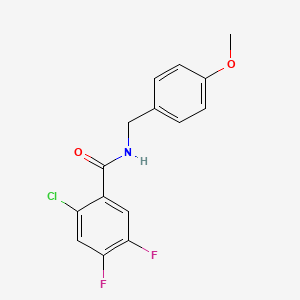

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
